N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide
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Overview
Description
N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules. The presence of methanesulfonamide and nitrophenyl groups further enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Nitrophenyl Group: Nitration of the phenyl ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Methanesulfonamide Addition: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The quinazolinone core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic catalysts depending on the specific reaction.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex polycyclic structures.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, altering the oxidative state of the target molecules. The methanesulfonamide group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide
- N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide
Uniqueness
N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to its analogs. This group can enhance the compound’s solubility and reactivity, making it more versatile for various applications.
Properties
Molecular Formula |
C17H18N4O7S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-[2-(4,5-dimethoxy-2-nitrophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C17H18N4O7S/c1-27-14-8-11(13(21(23)24)9-15(14)28-2)16-18-12-7-5-4-6-10(12)17(22)20(16)19-29(3,25)26/h4-9,16,18-19H,1-3H3 |
InChI Key |
WZVHZSURVILIIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C)[N+](=O)[O-])OC |
Origin of Product |
United States |
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